(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-5-14(2)7-17(6-13)23-10-16(9-22)21-24-18(11-27-21)15-3-4-19-20(8-15)26-12-25-19/h3-8,10-11,23H,12H2,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPKFYFLRSIYBU-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile is a complex organic molecule characterized by its unique structural features, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile group. These structural elements suggest significant potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 392.39 g/mol. The intricate arrangement of its functional groups is hypothesized to confer specific bioactivities that may not be present in other compounds. The presence of the acrylonitrile moiety indicates potential for participation in diverse chemical reactions, which can lead to the synthesis of derivatives with enhanced pharmacological profiles.
Biological Activity Predictions
Computer-aided drug design tools have predicted that this compound may interact with multiple biological targets, enhancing its therapeutic potential. Similar compounds have been shown to exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds with thiazole and benzo[d][1,3]dioxole structures have been associated with antimicrobial properties.
- Anticancer Activity : Structural analogs have demonstrated effectiveness against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
- Anti-inflammatory Effects : The combination of functional groups may contribute to anti-inflammatory activities, as seen in related compounds .
Antiviral Activity
A study synthesized new derivatives incorporating the benzo[d][1,3]dioxole moiety and evaluated their antiviral activity against Bovine Viral Diarrhea Virus (BVDV). Although this specific compound was not tested, the structural similarities suggest potential antiviral properties .
Anticancer Studies
Research involving thiazole derivatives has shown promising results against cancer cell lines. For instance, compounds derived from thiazoles exhibited IC50 values indicating significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cells. While specific data on this compound's activity is lacking, its structural attributes align with those of effective anticancer agents .
Comparative Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-thiazolylphenols | Thiazole ring + phenolic group | Antimicrobial |
| Thiophene derivatives | Thiophene ring + various substituents | Anticancer |
| Benzodioxole analogs | Benzodioxole + diverse functional groups | Anti-inflammatory |
The unique combination of thiazole and benzo[d][1,3]dioxole in the target compound suggests it may possess distinct pharmacological properties not found in other similar compounds.
Understanding the mechanism of action for such complex molecules requires extensive interaction studies. Techniques such as molecular docking and binding affinity assessments are crucial for elucidating how this compound interacts with specific biological targets. Preliminary predictions indicate that the compound could bind effectively to proteins involved in disease pathways, potentially leading to therapeutic applications .
Scientific Research Applications
Structural Characteristics and Synthesis
The compound consists of:
- Thiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
- Benzo[d][1,3]dioxole moiety : Often associated with anti-inflammatory effects.
- Acrylonitrile functional group : Contributes to the compound's reactivity and potential interactions with biological targets.
The synthesis of this compound can be achieved through several methodologies, each offering different yields and purities. The specific synthetic routes can involve various coupling reactions that leverage the reactivity of the thiazole and acrylonitrile groups.
Anticancer Properties
Research indicates that compounds featuring thiazole and acrylonitrile functionalities often exhibit significant anticancer activity. For instance, studies have demonstrated that similar thiazole-containing compounds have shown efficacy against multiple human tumor cell lines, suggesting that (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile may possess similar properties .
Antimicrobial Activity
The thiazole ring is well-documented for its antimicrobial properties. Compounds with such structural features have been effective against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The benzo[d][1,3]dioxole component is linked to anti-inflammatory activities. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.
Case Study 1: Anticancer Screening
A study conducted by the National Cancer Institute (NCI) evaluated a structurally similar compound featuring thiazole and acrylonitrile groups. The compound displayed significant antimitotic activity against various cancer cell lines with promising GI50 values, indicating that this compound could exhibit comparable anticancer efficacy .
Case Study 2: Antimicrobial Testing
Another study focused on thiazole derivatives demonstrated their effectiveness against resistant bacterial strains. Given the structural similarities, it is plausible that this compound may also show similar antimicrobial properties.
Comparison with Similar Compounds
The compound is compared below with structurally related acrylonitrile and heterocyclic derivatives, focusing on structural features, synthesis, and biological activity.
Structural Features
Key Observations :
- Heterocyclic Core : The thiazole ring in the target compound contrasts with thiadiazole () and oxadiazole (), which may alter electronic properties and biological target affinity.
- Substituent Effects : Electron-donating groups (e.g., 3,5-dimethylphenyl) enhance stability and binding in hydrophobic pockets, while electron-withdrawing groups (e.g., nitro in Compound 27) increase reactivity .
- Isomerism : The (E)-configuration optimizes spatial orientation for biological interactions compared to (Z)-isomers, which may sterically hinder binding .
Q & A
Q. What are the recommended synthetic routes for preparing (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile?
The compound’s synthesis likely involves condensation reactions between thiazole intermediates and acrylonitrile derivatives. A general method includes:
- Step 1 : Synthesis of the thiazole core via Hantzsch thiazole synthesis, using benzo[d][1,3]dioxol-5-yl-substituted thiourea and α-haloketones.
- Step 2 : Introduction of the acrylonitrile moiety via a Knoevenagel condensation. For example, reacting the thiazole aldehyde intermediate with cyanoacetic acid derivatives in the presence of glacial acetic acid as a catalyst under reflux conditions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is effective for isolating intermediates, as demonstrated in analogous thiazole-acrylonitrile syntheses .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- NMR : Assign peaks using - and -NMR, focusing on diagnostic signals:
- Thiazole protons (δ 7.2–8.5 ppm, aromatic region).
- Benzo[d][1,3]dioxole methylenedioxy group (δ 5.9–6.1 ppm).
- Acrylonitrile α,β-unsaturated protons (δ 6.5–7.5 ppm, coupling constant for E-isomer).
- X-ray crystallography : Single-crystal analysis resolves stereochemistry (e.g., E configuration) and hydrogen-bonding networks, as shown in structurally related acrylonitrile derivatives .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of the acrylonitrile moiety in similar compounds?
The acrylonitrile group forms via base-catalyzed elimination or condensation. For example:
- Base-mediated pathway : In DMF with KOH, deprotonation of the cyanoacetic acid derivative generates a nucleophilic enolate, which attacks the aldehyde group of the thiazole intermediate. Subsequent elimination of water yields the α,β-unsaturated nitrile .
- Kinetic vs. thermodynamic control : Reaction temperature (e.g., reflux vs. ice bath) influences the E/Z isomer ratio. Higher temperatures favor the thermodynamically stable E-isomer .
Q. How can computational methods (DFT/TD-DFT) predict electronic properties and reactivity?
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer behavior. For example, electron-withdrawing groups (e.g., nitrile) lower LUMO energy, enhancing electrophilicity .
- Non-covalent interactions : Use NCI (Non-Covalent Interaction) plots to identify π-stacking (thiazole-benzo[d][1,3]dioxole) or hydrogen-bonding interactions critical for molecular packing .
Q. What structure-activity relationships (SAR) are observed in analogs with similar thiazole-acrylonitrile scaffolds?
- Bioactivity trends : Thiazole rings with electron-rich substituents (e.g., benzo[d][1,3]dioxole) enhance antimicrobial activity by improving membrane penetration.
- Substituent effects : The 3,5-dimethylphenylamino group increases lipophilicity, correlating with improved cytotoxicity in cancer cell lines (e.g., IC values < 10 μM in MCF-7) .
Q. How do purification challenges arise in isolating stereochemically pure E-isomers?
- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate E/Z isomers.
- Crystallization-driven purification : Selective crystallization in ethanol/water mixtures exploits differences in solubility between isomers, as reported for related acrylonitriles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
